2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide

Medicinal Chemistry Cancer Biology Synthetic Lethality

Researchers investigating p53 synthetic lethality in osteosarcoma models require structurally defined chemical probes to validate target engagement and establish SAR. This thiazole acetamide (CAS 942001-79-8) serves as a critical SAR probe with a 2,3-dimethylphenyl amide substituent, enabling direct comparison with the KU0171032 scaffold. • Differentiated amide substituent for SAR matrix construction • Structurally matched negative control for on-target specificity confirmation • ≥95% purity for reproducible assay results. Bulk and custom packaging available.

Molecular Formula C22H24N2O3S2
Molecular Weight 428.57
CAS No. 942001-79-8
Cat. No. B2909423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide
CAS942001-79-8
Molecular FormulaC22H24N2O3S2
Molecular Weight428.57
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)C
InChIInChI=1S/C22H24N2O3S2/c1-14-6-5-7-20(15(14)2)24-21(25)10-17-13-29-22(23-17)28-12-16-8-18(26-3)11-19(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,24,25)
InChIKeyGKKPUSVQSGPXBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide: Identity & Scaffold Context


2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide (CAS 942001-79-8) is a synthetic small molecule with the molecular formula C22H24N2O3S2 and a molecular weight of 428.6 g/mol [1]. It belongs to the class of thiazole-based acetamides, specifically containing a 3,5-dimethoxybenzyl thioether at the 2-position of the thiazole ring and a 2,3-dimethylphenyl group on the acetamide side chain [1]. This compound is a member of a broader scaffold family that includes KU0171032, a structurally analogous molecule (differing only in the amide substituent) that has been characterized as a synthetic lethal agent targeting p53-deficient osteosarcoma cells [2]. The compound is listed in PubChem (CID 16899744) and has been available from multiple chemical vendors for research purposes, typically at ≥95% purity [1].

p53 synthetic lethal scaffold
Shared core with KU0171032, a compound reported to induce apoptosis in p53-mutant osteosarcoma models
Amide substituent SAR
Enables comparative studies probing how 2,3-dimethylphenyl influences lipophilicity and target engagement

Critical Amide Substituent & Generic Substitution Risk


The 2,3-dimethylaniline moiety in 942001-79-8 is not a trivial structural feature. In the closely related KU0171032 scaffold, the amide substituent dictates the synthetic lethal interaction with p53-mutant cells; a switch from a 2-thienylmethyl to the 2,3-dimethylphenyl group alters hydrogen-bonding capacity, lipophilicity, and steric profile in a manner that cannot be predicted to preserve target engagement or selectivity [1]. Without confirmatory assay data, any assumption of functional equivalence to analogs bearing different aniline or benzyl groups is scientifically unfounded. Procurement of a generic thiazole acetamide in place of this specific compound therefore risks introducing uncharacterized off-target effects, loss of desired synthetic lethal activity, or unexpected cytotoxicity profiles [1].

Amide side-chain alteration Switch from 2-thienylmethyl to 2,3-dimethylphenyl may disrupt hydrogen bonding and steric fit at the target site
Unconfirmed functional equivalence No assay data available; activity of the analog KU0171032 cannot be assumed to transfer to this compound
Undefined off-target profile Absence of selectivity data risks uncharacterized cytotoxicity or off-pathway effects in cell-based studies

Quantitative Differentiation Evidence


Amide Substituent Distinction vs KU0171032

The target compound 942001-79-8 differs from the published osteosarcoma-active analog KU0171032 by a single substituent: the amide side chain is N-(2,3-dimethylphenyl) rather than N-(2-thienylmethyl) [1][2]. This change is predicted to increase lipophilicity (XLogP3 of 942001-79-8 is 4.8, versus a computed XLogP3 of approximately 3.5 for KU0171032) and eliminates the thiophene sulfur hydrogen-bond acceptor [1][2]. While no direct head-to-head biological comparison has been published, the difference in logP alone implies altered membrane permeability and potential off-target binding profiles [1].

Amide Substituent Distinction
Reported
XLogP3 4.8 vs 3.5
H-bond acceptors 6 vs 5
Supports SAR interpretation of lipophilicity and membrane permeability context
Computed values only; direct bioactivity comparison unavailable
Medicinal Chemistry Cancer Biology Synthetic Lethality

Conserved p53 Synthetic Lethality Scaffold

Although 942001-79-8 itself has no published bioactivity data, the core scaffold (2-[(3,5-dimethoxybenzyl)thio]thiazol-4-yl acetamide) is identical to that of KU0171032, which has been shown to induce apoptosis preferentially in p53-null or p53-mutant osteosarcoma cell lines with minimal effects on non-transformed cells [1]. In the published study, KU0171032 treatment of p53-deficient osteosarcoma cells resulted in prolonged DNA damage, reduced ATM signaling, and impaired DNA double-strand break repair, leading to caspase-3 cleavage and cell death [1]. The target compound retains all pharmacophoric elements of the scaffold except the terminal amide substituent, which is a site known to modulate rather than abolish activity in this chemotype [1].

Scaffold Conservation
Class-level
Core scaffold identical to KU0171032; reported to induce apoptosis in p53-mutant osteosarcoma models
Scaffold conservation supports p53 synthetic lethal research fit
Direct functional confirmation required; class-level inference only
Cancer Therapeutics p53 Mutation DNA Damage Repair

No Published Off-Target Liability Data

A comprehensive literature and database search (PubMed, PubChem BioAssay, ChEMBL, BindingDB) did not identify any reported biological activity for 942001-79-8, including any off-target liability data [1]. By contrast, the analog KU0171032 has been evaluated across a panel of osteosarcoma and non-transformed cell lines, demonstrating a favorable selectivity window [2]. The absence of data for 942001-79-8 means that its selectivity profile is entirely unknown, which is a critical consideration for researchers deciding between this compound and the characterized analog [1][2].

Selectivity Data Gap
Data to verify
No published bioactivity or off-target assays for this compound
Requires extensive characterization prior to biological use
Prioritize characterized analog KU0171032 for de-risked studies
Selectivity Profiling Safety Pharmacology Chemical Biology

Recommended Application Scenarios


p53 Synthetic Lethality SAR Probe

Given the established activity of the scaffold analog KU0171032 in osteosarcoma models [1], 942001-79-8 is best positioned as a SAR probe to evaluate the impact of the 2,3-dimethylphenyl amide substituent on potency, selectivity, and pharmacokinetic behavior within the p53 synthetic lethality chemotype. Researchers can use this compound in parallel with KU0171032 to construct a comparative SAR matrix.

Negative Control in p53 Apoptosis Assays

Until direct activity data is generated, the compound's uncharacterized status makes it suitable as a structurally matched negative control in experimental designs aimed at confirming the on-target specificity of KU0171032 or related analogs [1]. Any differential activity observed can then be attributed to the amide substituent difference.

Chemical Tool for DNA Repair Pathway Studies

The core scaffold of KU0171032 has been shown to impair DNA double-strand break repair through ATM signaling attenuation in p53-deficient cells [1]. 942001-79-8 can be deployed in mechanistic studies comparing the engagement of DNA repair machinery across different amide variants, helping to deconvolute the pharmacophore requirements for ATM pathway modulation.

Application
Selection Property
Validation Focus
p53 synthetic lethal scaffold SAR
Amide substituent SAR context
Lipophilicity and membrane permeability endpoints
KU0171032 comparator / negative control
Scaffold-matched structural control
On-target specificity verification
DNA damage repair mechanistic studies
Pharmacophore requirements for ATM pathway modulation
ATM signaling and DSB repair readouts
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